molecular formula C27H25FN4O4S B460352 methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate CAS No. 445384-60-1

methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B460352
CAS No.: 445384-60-1
M. Wt: 520.6g/mol
InChI Key: YSLYLGYYOGOQCN-UHFFFAOYSA-N
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Description

Table 1: Selected Crystallographic Parameters

Parameter Value Source
Space group P3$$_1$$21
Unit-cell volume 1989.23(18) Å$$^3$$
Dihedral angle (pyran) 86.85(6)°
Torsion angle (C2–C3) 5.8°

NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY) for Stereochemical Assignment

¹H NMR analysis of methyl 6-amino-5-cyano-4H-pyran derivatives reveals distinct splitting patterns for substituents on the pyran ring. Key signals include:

  • Amino protons : δ 6.45–6.62 ppm (broad singlet, exchangeable with D$$_2$$O).
  • Fluorine-coupled aromatic protons : δ 7.24–7.44 ppm (doublet of doublets, J = 8.4 Hz, J$$_{F-H}$$ = 6.0 Hz).
  • Methoxy group : δ 3.78 ppm (singlet, 3H).

¹³C NMR data corroborate the connectivity:

  • Cyano groups : 118.7 ppm (C≡N).
  • Pyran carbonyl : 166.5 ppm (C=O).

2D-COSY experiments resolve coupling between H-4 (δ 4.83 ppm) and H-5 (δ 5.12 ppm), confirming the cis arrangement of the 2-fluoro-5-methoxyphenyl and sulfanyl-methyl groups.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis of the analogous pyran derivative 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile reveals dominant intermolecular contacts:

Table 2: Intermolecular Interaction Contributions

Interaction Type Contribution (%)
H···H 29.2
C···H/H···C 24.6
N···H/H···N 13.6
Cl···H/H···Cl 12.9

For the target compound, the 2-fluoro substituent participates in C–H···F hydrogen bonding (2.432 Å), while the sulfanyl group engages in S···π interactions (3.3 Å) with the cyclohepta[b]pyridine ring.

Computational Modeling of Chair Conformations in Cycloheptane Fused Systems

Density functional theory (DFT/B3LYP/6-311G(d,p)) calculations on cyclohepta[b]pyridine derivatives predict a chair conformation energy minimum for the fused cycloheptane ring. Key findings include:

  • Puckering amplitude : Q = 0.6481(16) Å.
  • Torsional strain : 4.2 kcal/mol barrier between chair and twist-boat conformers.

Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the cyano groups (σ$${hole}$$ = +0.032 e/Å$$^3$$) and electron-rich zones at the pyran oxygen (σ$${lump}$$ = −0.021 e/Å$$^3$$).

Table 3: Computational vs. Experimental Geometries

Parameter Calculated (Å) Experimental (Å)
C2–C3 bond length 1.4076 1.4024
C≡N bond length 1.145 1.153

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-34-17-8-9-20(28)18(11-17)23-19(13-30)25(31)36-22(24(23)27(33)35-2)14-37-26-16(12-29)10-15-6-4-3-5-7-21(15)32-26/h8-11,23H,3-7,14,31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYLGYYOGOQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCCCC4=N3)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Strategies for Pyran Core Assembly

The pyran ring system in this compound is central to its structure. A validated approach involves four-component reactions (4CR) under aqueous conditions, as demonstrated for analogous pyrano[2,3-c]pyrazole derivatives . Key reactants include:

  • Dimethyl acetylenedicarboxylate (1.0 mmol) as the alkyne source.

  • Hydrazine hydrate (1.0 mmol) for pyrazole ring formation.

  • Malononitrile (1.0 mmol) as the nucleophilic cyano donor.

  • 2-Fluoro-5-methoxybenzaldehyde (1.0 mmol) to introduce the aryl group at position 4.

Using cerium oxide nanoparticles (CeO₂ NPs) as a catalyst (6 mol%) in water, this method achieves yields up to 91% for related structures . The reaction proceeds via a Knoevenagel condensation followed by cyclization, with CeO₂ NPs enhancing both reaction rate and regioselectivity (Table 1).

Table 1: Optimization of Pyran Formation Using CeO₂ NPs

Catalyst Loading (mol%)SolventTime (min)Yield (%)
3H₂O2584
6H₂O2591
9H₂O2591

The electron-withdrawing 2-fluoro-5-methoxyphenyl group necessitates mild conditions to prevent decomposition, favoring CeO₂ NPs over harsher acid/base catalysts .

Functionalization of the Pyran Core with Sulfanyl-Methyl Groups

The sulfanyl-methyl moiety at position 2 is introduced via nucleophilic substitution or thiol-ene coupling. The precursor 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol must first be synthesized. A scalable route involves:

  • Ru-catalyzed asymmetric transfer hydrogenation of cyclohepta[b]pyridin-5-one intermediates using formic acid as a hydrogen donor .

  • Thiolation via treatment with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert atmosphere.

Key Reaction Parameters for Thiolation :

  • Catalyst: Ru-(R,R)-TsDPEN (0.5 mol%).

  • Temperature: 40–50°C.

  • Enantiomeric Excess: >99.9% ee.

The thiol intermediate is then coupled to the pyran core using Mitsunobu conditions (DIAD, PPh₃) or base-mediated alkylation (K₂CO₃, DMF), achieving >85% yield in model systems .

Integration of Cyclohepta[b]Pyridine and Pyran Moieties

The final assembly requires precise C–S bond formation between the pyran and cyclohepta[b]pyridine units. A two-step protocol is recommended:

  • Bromination of the pyran intermediate at position 2 using N-bromosuccinimide (NBS) in CCl₄.

  • Thiol-displacement with the pre-formed cyclohepta[b]pyridine thiol in the presence of NaH (1.2 eq) in THF at 0°C .

Critical Considerations:

  • Excess thiol (1.5 eq) ensures complete substitution.

  • Strict exclusion of moisture prevents oxidation to disulfides.

Purification and Characterization

Crude products are purified via recrystallization from methanol/water (3:1) or column chromatography (SiO₂, EtOAc/hexane). Structural confirmation relies on:

  • ¹H NMR : Aromatic protons at δ 6.8–7.4 ppm (aryl groups), NH₂ singlet at δ 5.2 ppm.

  • FT-IR : Peaks at 2200 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O) .

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano groups can yield primary amines, while oxidation of the amino group can produce nitro compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyran derivatives, including methyl 6-amino-5-cyano compounds, as anticancer agents. Research indicates that these compounds can inhibit cell proliferation in cancer cell lines such as HCT-116 (a colorectal cancer cell line). For instance, certain derivatives have shown to induce apoptosis via the activation of caspase pathways and inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle .

Antibacterial and Antioxidant Properties
The compound's structure suggests potential antibacterial and antioxidant activities. Studies on related pyran derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria and strong antioxidant properties through DPPH scavenging assays. These findings suggest that methyl 6-amino-5-cyano compounds could be developed as therapeutic agents for infections and oxidative stress-related diseases .

Organic Synthesis Applications

Synthetic Intermediates
Methyl 6-amino-5-cyano derivatives serve as valuable intermediates in organic synthesis. They can be synthesized through multicomponent reactions (MCR), which are efficient for generating complex molecules from simpler precursors. This method not only simplifies the synthesis process but also enhances yield and purity . The compound's ability to undergo further functionalization makes it a versatile building block in synthetic organic chemistry.

Materials Science Applications

Polymer Chemistry
The unique structural features of methyl 6-amino-5-cyano compounds allow for their incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities. Research into polymer composites using similar pyran derivatives has shown improvements in thermal stability and mechanical strength, indicating that such compounds could be beneficial in developing advanced materials .

Case Studies and Experimental Findings

  • Anticancer Studies : In vitro studies demonstrated that specific pyran derivatives inhibited HCT-116 cell proliferation with IC50 values significantly lower than traditional chemotherapeutics like ampicillin. Molecular docking simulations confirmed their binding affinity to CDK2, suggesting a mechanism of action involving cell cycle regulation .
  • Synthesis Optimization : A study reported an optimized microwave-assisted synthesis of methyl 6-amino-5-cyano derivatives using ionic liquids as solvents, which improved reaction times and yields compared to conventional methods. This approach highlights the compound's relevance in developing greener synthetic methodologies .
  • Material Enhancement : Research on polymer blends incorporating pyran derivatives showed enhanced thermal properties and mechanical strength, making them suitable for applications in coatings and packaging materials. The structural integrity provided by these compounds can lead to innovations in material design .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Position 4 Aromatic Substitution

  • Analog 332177-02-3 : The 3-fluorophenyl group offers simpler electronic effects but lacks the steric bulk of the cycloheptapyridine moiety in the target .

Position 2 Heterocyclic Modifications

  • Target Compound : The cyclohepta[b]pyridine system introduces conformational rigidity and extended π-conjugation, which may enhance binding to aromatic-rich biological targets (e.g., kinases) .

Biological Activity

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C27H25FN4O4S
  • Molecular Weight : 490.6 g/mol
  • CAS Number : 445384-60-1

Antimicrobial Properties

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity. Methyl 6-amino-5-cyano derivatives have been tested against various bacterial and fungal strains. For instance, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer properties of pyran derivatives. Methyl 6-amino-5-cyano compounds have demonstrated cytotoxic effects against different cancer cell lines. A notable study reported that these compounds induce apoptosis in human cancer cells by promoting oxidative stress and disrupting mitochondrial function.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. In vitro studies have indicated that methyl 6-amino-5-cyano compounds can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to their therapeutic potential in treating inflammatory diseases .

Synthesis Methods

The synthesis of methyl 6-amino-5-cyano compounds typically involves a multicomponent reaction (MCR) approach. One efficient method includes the reaction of aromatic aldehydes with malononitrile and urea under microwave irradiation, yielding high purity and yield rates.

Example Synthesis Procedure

  • Reagents : Aromatic aldehyde (1 mmol), malononitrile (1 mmol), urea (10 mol%), ethanol-water mixture.
  • Procedure : Mix reagents in a microwave reactor at room temperature for a specified duration until completion.
  • Purification : The product is purified through recrystallization from ethanol.

Case Studies

StudyFindings
Sharma et al. (2015)Investigated the crystal structure and reported antifungal activity against Candida albicans.
Gupta et al. (2019)Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.
Lee et al. (2020)Reported anti-inflammatory effects in animal models, showing reduced edema and cytokine levels.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving substituted aldehydes, malononitrile, and ethyl acetoacetate derivatives. Ionic liquids or dual solvent-catalyst systems (e.g., [2-aminobenzoato][PF6]) enhance reaction efficiency by stabilizing intermediates and reducing side reactions . For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent ratios, and catalyst loading. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How should researchers purify this compound, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile. Structural confirmation requires:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., fluorine coupling patterns in 1H^1H) .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry and confirm cyclohepta[b]pyridine ring conformation .
  • HPLC-MS : To assess purity (>95%) and molecular weight .

Q. What safety protocols are essential for handling the sulfanyl and cyano groups in this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with toxic HCN (released from cyano groups under acidic conditions).
  • Store waste in sealed containers labeled for professional disposal, as sulfanyl derivatives may generate hazardous byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclohepta[b]pyridine ring in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example:

  • The sulfur atom in the sulfanyl group acts as a nucleophile in SN2 reactions.
  • Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Variability : Perform MTT assays at multiple concentrations (e.g., 1–100 µM) to calculate accurate IC50_{50} values for cytotoxicity .
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition vs. off-target effects) .
  • Meta-Analysis : Compare data across orthogonal assays (e.g., Western blot vs. ELISA) to confirm mechanism .

Q. How do steric and electronic effects influence the compound’s binding to cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the fluorophenyl group and CYP3A4/2D6 active sites.
  • Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Adjust substituents (e.g., methoxy → trifluoromethyl) to reduce metabolic clearance .

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